1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Constitutional Isomerism

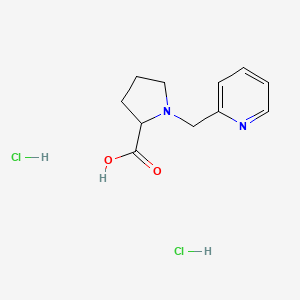

The systematic nomenclature of 1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The parent compound is formally designated as 1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid, where the pyrrolidine ring serves as the principal chain due to the presence of the carboxylic acid functionality at position 2. The pyridin-2-ylmethyl substituent is attached to the nitrogen atom at position 1 of the pyrrolidine ring, creating a bridging methylene unit between the two heterocyclic systems. The complete International Union of Pure and Applied Chemistry name incorporates the dihydrochloride designation to indicate the presence of two hydrochloric acid molecules associated with the basic nitrogen centers.

Constitutional isomerism considerations for this compound reveal multiple possible structural arrangements based on the positioning of the pyridine ring attachment and the carboxylic acid group. The specific regioisomer under investigation features the pyridine ring connected through its 2-position to the methylene bridge, distinguishing it from potential 3-pyridyl and 4-pyridyl isomers. Database analysis indicates that the 2-pyridyl substitution pattern is particularly prevalent in pharmaceutical applications, with the ortho-positioning facilitating unique coordination behaviors and hydrogen bonding interactions. The pyrrolidine-2-carboxylic acid core represents the naturally occurring amino acid proline scaffold, providing additional stereochemical complexity through the presence of the asymmetric carbon at position 2.

Structural comparison with related constitutional isomers demonstrates significant differences in physicochemical properties and molecular recognition patterns. The Simplified Molecular Input Line Entry System representation C1CC(N(C1)CC2=CC=CC=N2)C(=O)O effectively captures the connectivity while the International Chemical Identifier string InChI=1S/C11H14N2O2/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,15) provides unambiguous structural identification. These molecular descriptors facilitate accurate database searches and computational modeling studies essential for comprehensive structural characterization.

Properties

IUPAC Name |

1-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-3-7-13(10)8-9-4-1-2-6-12-9;;/h1-2,4,6,10H,3,5,7-8H2,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFBYGGUZLKDBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=N2)C(=O)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188362-70-0 | |

| Record name | 1-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound .

Scientific Research Applications

Biological Activities

-

Antimicrobial Properties :

Research indicates that derivatives containing pyridine rings, such as 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, exhibit significant antimicrobial activity. In studies assessing various synthesized compounds, those with pyridine moieties demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . -

Anticancer Potential :

The compound's structure suggests it may play a role in cancer therapy. Pyridine-containing compounds have been recognized for their ability to interact with cellular targets involved in cancer progression. Studies have highlighted the efficacy of similar compounds in inhibiting tumor growth and inducing apoptosis in cancer cell lines . -

Neuropharmacological Effects :

Compounds similar to 1-(Pyridin-2-ylmethyl)pyrrolidine derivatives have shown promise in neuropharmacology, particularly concerning anticonvulsant and analgesic activities. The structural features allow for interactions with neurotransmitter systems, which are crucial for developing treatments for neurological disorders .

Synthetic Methodologies

The synthesis of 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride typically involves multicomponent reactions (MCRs) that facilitate the creation of complex heterocycles efficiently. These methodologies are essential in medicinal chemistry for producing diverse chemical libraries with potential therapeutic applications.

Table: Synthetic Pathways for Pyridine Derivatives

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial properties of synthesized pyridine derivatives, including 1-(Pyridin-2-ylmethyl)pyrrolidine derivatives. The results indicated strong activity against several pathogens, supporting the compound's potential use as an antibacterial agent . -

Cancer Cell Line Testing :

Research involving various pyridine-containing compounds demonstrated their ability to inhibit the proliferation of cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction. This indicates the potential for developing new anticancer drugs based on this scaffold . -

Neuropharmacological Assessment :

A comparative analysis of similar compounds revealed that those containing pyridine rings exhibited significant analgesic effects in animal models, suggesting their utility in pain management therapies .

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic Acid Hydrochloride

Structure : Replaces the pyridin-2-ylmethyl group with a pyrimidin-2-yl substituent directly attached to the pyrrolidine nitrogen.

Key Data :

- Molecular Weight: 229.67 g/mol (hydrochloride salt)

- IUPAC Name: 1-pyrimidin-2-ylpyrrolidine-2-carboxylic acid; hydrochloride

- Heterocycle Differences : Pyrimidine (6-membered ring with two nitrogen atoms) vs. pyridine (6-membered ring with one nitrogen). The pyrimidine group may alter electronic density and hydrogen-bonding capacity.

- Salt Form: Monohydrochloride vs.

4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochloride

Structure: Features a dimethylamino substituent at the pyrrolidine 4-position instead of the pyridin-2-ylmethyl group. Key Data:

- Synthesis: Derived from tert-butyl-protected precursors via deprotection (e.g., NaOH in 1,4-dioxane) .

- Purity: 100% confirmed by NMR and HRMS.

- Stereochemistry: Exists as (2S,4S) and (2S,4R) diastereomers, with distinct NMR coupling constants (e.g., 3.0 Hz for 4S vs. 8.0 Hz for 4R) .

Comparison : - Substituent Effects: The electron-donating dimethylamino group may enhance basicity and alter conformational flexibility compared to the aromatic pyridin-2-ylmethyl group.

- Applications : Demonstrated utility in catalysis (e.g., hydrogen-deuterium exchange reactions), highlighting the role of substituents in modulating reactivity .

1-(Pyridin-3-ylmethyl)piperidine-2-carboxylic Acid Dihydrochloride

Structure : Substitutes pyrrolidine with a piperidine core and positions the pyridine at the 3-position.

Key Data :

- Molecular Formula: C12H18Cl2N2O2 (inferred from )

- Suppliers: Available commercially as a dihydrochloride salt .

Comparison : - Core Ring Differences : Piperidine’s 6-membered ring vs. pyrrolidine’s 5-membered ring, impacting ring puckering and steric interactions.

- Pyridine Position: Pyridin-3-ylmethyl vs.

- Salt Form : Shared dihydrochloride form suggests similar handling and storage requirements .

Cyclic Peptide Derivatives (e.g., )

Structure : Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid derivatives.

Key Data :

- Bioactivity: Exhibits antibacterial and antifungal properties .

Comparison : - Complexity : Cyclic peptides incorporate multiple functional groups, contrasting with the simpler pyrrolidine-pyridine hybrid structure.

- Applications : Bioactivity in antimicrobial contexts suggests that pyrrolidine derivatives with bulky substituents may target microbial enzymes or membranes .

Biological Activity

1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride (CAS No. 1188362-70-0) is a compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is with a molecular weight of 279.16 g/mol. It is characterized by the presence of a pyridine ring and a pyrrolidine moiety, which are known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| CAS Number | 1188362-70-0 |

| Molecular Formula | C₁₁H₁₆Cl₂N₂O₂ |

| Molecular Weight | 279.16 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrole and pyridine structures exhibit significant antimicrobial properties. For instance, derivatives similar to 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Anticancer Potential

Research has suggested that pyrrole-containing compounds can act as effective anticancer agents. A study highlighted the potential of pyrrole derivatives in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The incorporation of the pyridine moiety may enhance the selectivity and potency of these compounds against cancer cells.

Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may possess neuroprotective effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Study on Antimicrobial Efficacy

In a comparative study, several pyrrole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics, indicating their potential as novel antimicrobial agents .

Evaluation of Anticancer Activity

A comprehensive evaluation of various pyrrole derivatives, including those structurally related to 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid, was conducted to assess their anticancer properties. The study found that specific modifications in the molecular structure significantly enhanced cytotoxicity against cancer cell lines .

The biological activity of 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors may lead to alterations in signaling pathways associated with neuroprotection.

- Oxidative Stress Reduction : The antioxidant properties of pyrrole derivatives contribute to cellular protection against oxidative damage.

Q & A

Q. What synthetic routes are recommended for 1-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via alkylation of pyrrolidine-2-carboxylic acid derivatives with pyridin-2-ylmethyl halides, followed by dihydrochloride salt formation. Key parameters include:

- Temperature : Optimized between 40–60°C to balance reaction rate and byproduct formation .

- Catalysts : Use of mild bases (e.g., K₂CO₃) to facilitate nucleophilic substitution without degrading sensitive functional groups .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .

Design of Experiments (DoE) methodologies are critical for identifying optimal conditions, such as varying molar ratios and reaction times to maximize yield .

Advanced Question

Q. How can computational chemistry guide the design of novel derivatives of this compound for targeted biological activity?

Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict:

- Transition States : To identify energetically favorable pathways for derivative synthesis .

- Docking Studies : Screen potential derivatives against protein targets (e.g., enzymes or receptors) to prioritize candidates for synthesis .

- Electronic Properties : HOMO/LUMO analysis to assess reactivity in nucleophilic or electrophilic reactions .

Integrate computational predictions with high-throughput experimental validation to reduce trial-and-error approaches .

Basic Question

Q. What spectroscopic techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyridinylmethyl group and pyrrolidine ring conformation .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (<0.5% threshold) .

- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity; use reference standards for calibration .

- X-ray Crystallography : Resolves stereochemical ambiguities in the solid state .

Advanced Question

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Systematically compare experimental variables (e.g., cell lines, assay protocols, dosage) to identify confounding factors .

- Dose-Response Validation : Replicate studies using standardized IC₅₀/EC₅₀ protocols across multiple models .

- Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. cell-based functional assays) .

- Data Sharing : Collaborate via platforms like ICReDD to harmonize experimental frameworks .

Basic Question

Q. What are the solubility profiles of this compound, and how do they impact formulation for in vitro studies?

Methodological Answer:

-

Solubility Data :

Solvent Solubility (mg/mL) Conditions Water 10–15 RT, pH 2–3 DMSO ≥50 RT Ethanol 20–25 40°C -

Formulation Tips :

Advanced Question

Q. How can reaction kinetics and thermodynamics be modeled to optimize large-scale synthesis?

Methodological Answer:

- Kinetic Modeling : Use Arrhenius equations to correlate temperature with rate constants for key steps (e.g., alkylation, salt formation) .

- Scale-Up Considerations :

- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) for side reactions to minimize byproducts .

Basic Question

Q. What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Question

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance this compound’s efficacy?

Methodological Answer:

- Core Modifications : Introduce substituents at the pyridine or pyrrolidine rings to alter steric/electronic profiles .

- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to improve bioavailability .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.